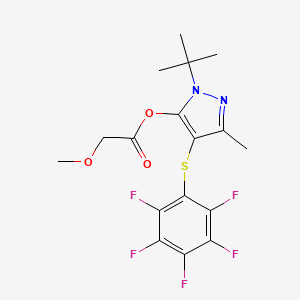![molecular formula C19H18FN3O4 B2855397 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891107-24-7](/img/structure/B2855397.png)
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. The starting materials might include 2,3-dihydrobenzo[b][1,4]dioxin, 4-fluorophenyl derivatives, and pyrrolidinone. Common synthetic routes could involve:
Nucleophilic substitution: reactions to introduce the fluorophenyl group.
Urea formation: through the reaction of amines with isocyanates or carbamates.
Cyclization: reactions to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.
化学反应分析
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing functional groups to simpler forms.
Substitution: Replacing functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
科学研究应用
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea could have several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Possible applications in the synthesis of novel materials with unique properties.
Chemical Research: Use as a reagent or intermediate in organic synthesis.
作用机制
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-phenyl-5-oxopyrrolidin-3-yl)urea: Similar structure but without the fluorine atom.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea may impart unique properties such as increased metabolic stability, altered electronic effects, and potential changes in biological activity compared to its analogs.
属性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4/c20-12-1-4-15(5-2-12)23-11-14(10-18(23)24)22-19(25)21-13-3-6-16-17(9-13)27-8-7-26-16/h1-6,9,14H,7-8,10-11H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITMMGUOADMMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2855315.png)
![(E)-4-(Dimethylamino)-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]but-2-enamide](/img/structure/B2855316.png)

![3-Chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B2855320.png)
![2-[2-Fluoro-6-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B2855321.png)
![1-[(3R,4R)-3-(1-Benzylpyrazol-4-yl)oxy-4-hydroxypyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2855323.png)

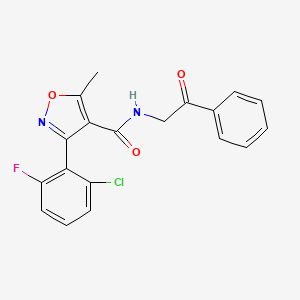
![2-Ethyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2855326.png)
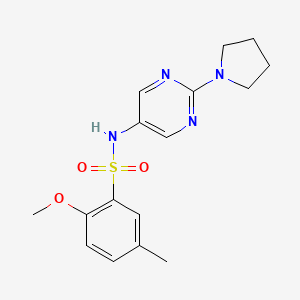
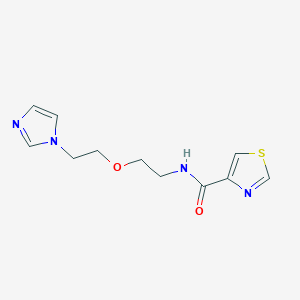
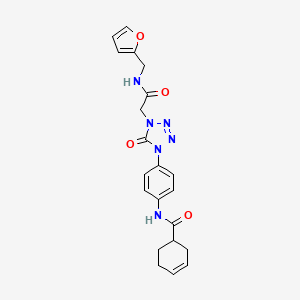
![1-(4-methylphenyl)-5-(pyridin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2855335.png)
